molecular formula C12H12BrClN2O B1378053 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride CAS No. 1187930-04-6

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride

Cat. No. B1378053
M. Wt: 315.59 g/mol
InChI Key: VYZUMCLFRFNGOR-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride” is a chemical compound with the molecular formula C13H13BrClNO . It is a solid substance with a molecular weight of 314.61 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring substituted with a bromophenyl group . The exact structural details could not be found in the available resources.


Physical And Chemical Properties Analysis

This compound is a solid substance . Other physical and chemical properties such as density, boiling point, and others could not be found in the available resources.

Scientific Research Applications

Application 1: Pharmacological Research

  • Summary of Application : This compound has been identified for its potential pharmacological effects, including antileishmanial and antimalarial activities .
  • Methods of Application/Experimental Procedures : The compound’s structures were verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . In vitro and in vivo studies were conducted to evaluate its efficacy against Leishmania aethiopica and Plasmodium berghei .
  • Results/Outcomes : One of the derivatives showed superior antipromastigote activity with an IC50 value of 0.018, which was significantly more active than standard drugs . Additionally, other derivatives demonstrated inhibition effects against Plasmodium berghei with suppression rates of 70.2% and 90.4% .

Application 15: Antileishmanial and Antimalarial Evaluation

  • Summary of Application : Evaluation of the compound’s potential as an antileishmanial and antimalarial agent .
  • Methods of Application/Experimental Procedures : Synthesis of derivatives followed by in vitro and in vivo testing against Leishmania aethiopica and Plasmodium berghei .
  • Results/Outcomes : Some derivatives showed significant activity, with one compound being more active than standard drugs .

Application 16: Molecular Docking Studies

  • Summary of Application : Investigating the binding affinity of the compound to biological targets through molecular docking .
  • Methods of Application/Experimental Procedures : Utilizing software tools to simulate the interaction between the compound and target proteins .
  • Results/Outcomes : Identification of potential binding modes and interaction energies .

Safety And Hazards

The safety information for this compound indicates that it has the hazard codes H302, H312, and H332, which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-(4-bromophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O.ClH/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12;/h1-4,14H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZUMCLFRFNGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC(=N2)C3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride

CAS RN

1187930-04-6
Record name Oxazolo[4,5-c]pyridine, 2-(4-bromophenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 2
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 3
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 4
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 5
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 6
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride

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